molecular formula C61H71N11O12 B12426006 Mal-VC-PAB-ABAEP-Azonafide

Mal-VC-PAB-ABAEP-Azonafide

カタログ番号: B12426006
分子量: 1150.3 g/mol
InChIキー: UGCBMUWUWZSDLF-ZKHWSWFBSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Mal-VC-PAB-ABAEP-Azonafide is a compound that serves as an agent-linker conjugate for antibody-drug conjugates (ADC). It exhibits potent antitumor activity by utilizing Azonafide, a cytotoxin, linked via the ADC linker Mal-VC-PAB . This compound is primarily used in scientific research for its anticancer properties.

準備方法

Mal-VC-PAB-ABAEP-Azonafide is synthesized through a series of chemical reactions that involve the conjugation of Azonafide with the ADC linker Mal-VC-PAB . The synthetic route typically involves the following steps:

Industrial production methods for this compound are not widely documented, as it is primarily used for research purposes.

化学反応の分析

Mal-VC-PAB-ABAEP-Azonafide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.

科学的研究の応用

Mal-VC-PAB-ABAEP-Azonafide has several scientific research applications, including:

    Chemistry: It is used to study the chemical properties and reactivity of ADCs.

    Biology: The compound is utilized in biological research to investigate its effects on cancer cells and other biological systems.

    Medicine: this compound is explored for its potential therapeutic applications in cancer treatment.

作用機序

The mechanism of action of Mal-VC-PAB-ABAEP-Azonafide involves its role as an ADC. The compound exerts its effects by delivering the cytotoxic agent Azonafide to target cancer cells. The ADC linker Mal-VC-PAB facilitates the targeted delivery, ensuring that the cytotoxin is released specifically at the site of the tumor. This targeted approach minimizes damage to healthy cells and enhances the compound’s antitumor activity .

類似化合物との比較

Mal-VC-PAB-ABAEP-Azonafide is unique due to its specific combination of Azonafide and the ADC linker Mal-VC-PAB. Similar compounds include other ADCs that utilize different cytotoxins and linkers, such as:

These compounds share the common feature of being ADCs but differ in their specific cytotoxins and linkers, which influence their efficacy and applications.

特性

分子式

C61H71N11O12

分子量

1150.3 g/mol

IUPAC名

[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[4-[2-[4-[2-(10-methoxy-14,16-dioxo-15-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2,4,6,8,10,12-heptaen-15-yl)ethyl]piperazin-1-yl]ethylcarbamoyl]phenyl]carbamate

InChI

InChI=1S/C61H71N11O12/c1-38(2)54(68-49(73)13-5-4-8-28-71-50(74)24-25-51(71)75)57(78)67-47(12-9-26-64-60(62)81)56(77)65-42-18-14-39(15-19-42)37-84-61(82)66-43-20-16-40(17-21-43)55(76)63-27-29-69-30-32-70(33-31-69)34-35-72-58(79)45-22-23-48(83-3)46-36-41-10-6-7-11-44(41)53(52(45)46)59(72)80/h6-7,10-11,14-25,36,38,47,54H,4-5,8-9,12-13,26-35,37H2,1-3H3,(H,63,76)(H,65,77)(H,66,82)(H,67,78)(H,68,73)(H3,62,64,81)/t47-,54-/m0/s1

InChIキー

UGCBMUWUWZSDLF-ZKHWSWFBSA-N

異性体SMILES

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)C(=O)NCCN3CCN(CC3)CCN4C(=O)C5=CC=C(C6=CC7=CC=CC=C7C(=C56)C4=O)OC)NC(=O)CCCCCN8C(=O)C=CC8=O

正規SMILES

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)C(=O)NCCN3CCN(CC3)CCN4C(=O)C5=CC=C(C6=CC7=CC=CC=C7C(=C56)C4=O)OC)NC(=O)CCCCCN8C(=O)C=CC8=O

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。